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Compound of Interest

6-Methylisoxazolo[5,4-b]pyridin-
3(2H)-one

Cat. No.: B064315

Compound Name:

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: A
Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Methylisoxazolo[5,4-b]pyridin-
3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details
its chemical identity, including its IUPAC name and synonyms, and summarizes the current,
albeit limited, understanding of its biological significance and physicochemical properties.

Chemical Identity and Nomenclature

The compound with the structure 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is a fused
heterocyclic system containing both an isoxazole and a pyridine ring.

IUPAC Name: 6-methylisoxazolo[5,4-b]pyridin-3(2H)-one
Synonyms:
e 6-Methylisoxazolo[5,4-b]pyridin-3-ol

e |soxazolo[5,4-b]pyridin-3(2H)-one, 6-methyl-
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Identifier Value

CAS Number 178748-11-3
Molecular Formula C7HeN20:2
Molecular Weight 150.13 g/mol

Physicochemical and Spectroscopic Data

Detailed experimental data for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is not extensively
available in publicly accessible literature. However, based on the analysis of structurally related
compounds, the following spectroscopic characteristics can be anticipated. This information is
crucial for the identification and characterization of the molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to
the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts
and coupling constants of these protons would be indicative of their specific electronic
environments within the fused ring system.

e 13C NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom
in the molecule, including the methyl carbon, the carbons of the pyridine and isoxazole rings,
and the carbonyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption
bands for the following functional groups:

e C=0 (carbonyl) stretching vibration, typically in the range of 1650-1750 cm~1.
e C=N and C=C stretching vibrations from the aromatic rings.
e C-H stretching and bending vibrations for the methyl and aromatic protons.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show a molecular ion
peak corresponding to the molecular weight of the compound (150.13 g/mol ). Fragmentation
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patterns would likely involve the loss of small molecules such as CO and HCN, which is
characteristic of similar heterocyclic systems.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 6-Methylisoxazolo[5,4-
b]pyridin-3(2H)-one is not readily available in the surveyed literature. However, general
synthetic strategies for the isoxazolo[5,4-b]pyridine scaffold often involve the construction of the
isoxazole ring onto a pre-existing pyridine core or vice versa. Common methods include
cyclization reactions of appropriately substituted pyridine derivatives.

One potential synthetic approach, based on related literature, could involve the following logical
workflow:

Functional Group
Manipulation

A

Substituted Pyridine Precursor > Cyclization Reaction

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

Click to download full resolution via product page

Caption: A generalized synthetic workflow for the preparation of the target compound.

Biological Activity and Potential Applications

While specific biological data for 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one is limited, the
broader class of isoxazolo[5,4-b]pyridine derivatives has attracted significant attention in the
field of drug discovery.

The isoxazolo[5,4-b]pyridine scaffold is considered a "privileged structure” due to its recurrence
in a variety of biologically active compounds. Research on derivatives of this scaffold has
revealed a range of pharmacological activities, including:

 Antiproliferative and Anticancer Activity: Several studies have demonstrated the potential of
isoxazolo[5,4-b]pyridine derivatives to inhibit the growth of cancer cells. For instance, certain
derivatives have been investigated as covalent inhibitors of Fms-like tyrosine kinase 3
(FLT3), a target in acute myeloid leukemia.[1]
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+ Antibacterial Activity: The scaffold has also been explored for its potential in developing new
antibacterial agents.

The biological activity of these compounds is intrinsically linked to their three-dimensional
structure and the nature and position of various substituents on the core ring system. The
introduction of a methyl group at the 6-position, as in the tittle compound, can significantly
influence its pharmacokinetic and pharmacodynamic properties.

The potential mechanism of action for compounds based on this scaffold can be varied. For
kinase inhibitors, the molecule would typically bind to the ATP-binding site of the target kinase,
thereby inhibiting its activity and downstream signaling.
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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of an
isoxazolo[5,4-b]pyridine derivative on a receptor tyrosine kinase.

Conclusion and Future Directions

6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one belongs to a class of heterocyclic compounds
with demonstrated potential in drug discovery. While specific experimental and biological data
for this particular molecule are scarce, the broader family of isoxazolo[5,4-b]pyridines
represents a promising scaffold for the development of novel therapeutic agents, particularly in
the areas of oncology and infectious diseases.

Further research is warranted to fully elucidate the synthetic routes, physicochemical
properties, and pharmacological profile of 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one. Such
studies would involve the development of a robust synthetic protocol, comprehensive
spectroscopic characterization, and in-depth biological evaluation to determine its mechanism
of action and potential therapeutic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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